N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3,4-Dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 1,3,6-trimethyl-substituted core and a 3,4-dimethoxybenzyl carboxamide group at position 4. The dimethoxybenzyl moiety introduces electron-donating methoxy groups, which enhance solubility and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-11-8-14(17-12(2)22-23(3)18(17)21-11)19(24)20-10-13-6-7-15(25-4)16(9-13)26-5/h6-9H,10H2,1-5H3,(H,20,24) |
InChI Key |
ORYFTRJDODAKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the pyrazolo[3,4-b]pyridine core but differ in substituents, leading to variations in properties:
Key Observations:
Substituent Effects on Solubility: The 3,4-dimethoxybenzyl group in the target compound improves aqueous solubility compared to non-polar substituents like diphenylpyrazole (Y508-8826, ) or ethyl-methylpyrazole (1005612-70-3, ).
Molecular Weight and Bioavailability :
- Larger substituents (e.g., Y508-8826, MW 436.5) may hinder blood-brain barrier penetration, whereas the target compound’s moderate size (MW 357.4) suggests better bioavailability.
Bulky substituents (e.g., diphenylpyrazole in Y508-8826) introduce steric hindrance, which could reduce binding affinity but improve metabolic stability.
Notes
Structural Diversity : Substituent variations significantly impact physicochemical properties, necessitating empirical studies for optimization.
Synthetic Challenges : The 3,4-dimethoxybenzyl group may require protective strategies during synthesis to prevent demethylation.
Research Priorities : Focus on computational modeling (e.g., docking studies) and in vitro assays to validate the target compound’s interactions with biological targets.
Biological Activity
N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound characterized by a unique pyrazolo[3,4-b]pyridine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : Approximately 328.37 g/mol
- Core Structure : The compound features a pyrazolo[3,4-b]pyridine backbone with a 3,4-dimethoxybenzyl substituent.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Anticancer Activity :
- TRK Inhibition :
- Neuropharmacological Effects :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may interact with specific protein targets involved in cell signaling pathways associated with cancer and neurodegeneration.
- Its structural features allow for favorable interactions with biological macromolecules.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | IC50 (μM) | Target Activity | Notable Structural Features |
|---|---|---|---|
| C03 | 0.056 | TRKA Inhibition | Lacks methoxy groups |
| Compound A | 0.304 | Cancer Cell Proliferation Inhibition | Contains additional methyl groups |
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Antitubercular Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant antitubercular activity against Mycobacterium tuberculosis .
- Cancer Cell Line Studies : Research on various pyrazolo derivatives indicated their potential as selective inhibitors for cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
